

Spectral Data Analysis of 4-Methylisoquinoline-5-sulfonyl chloride: A Technical Guide

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Compound of Interest

Compound Name: 4-Methylisoquinoline-5-sulfonyl chloride

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally verified NMR and Mass Spectrometry data for **4-Methylisoquinoline-5-sulfonyl chloride** is limited. The following guide presents representative data and protocols based on closely related analogs and general principles of spectroscopic analysis for this class of compounds.

Introduction

4-Methylisoquinoline-5-sulfonyl chloride is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the isoquinoline scaffold in biologically active molecules. The sulfonyl chloride functional group makes it a versatile intermediate for the synthesis of a variety of sulfonamide derivatives. Accurate structural elucidation and purity assessment are critical, for which Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools. This technical guide provides an overview of the expected spectral data and the experimental protocols for the analysis of **4-Methylisoquinoline-5-sulfonyl chloride**.

Predicted Spectral Data

While specific experimental data is not readily available, the following tables summarize the expected NMR and MS data for **4-Methylisoquinoline-5-sulfonyl chloride** based on the analysis of its structural features and data from analogous compounds.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.9-9.2	d	1H	H-1
~8.4-8.6	d	1H	H-3
~8.2-8.4	d	1H	H-8
~7.8-8.0	t	1H	H-7
~7.6-7.8	d	1H	H-6
~2.8-3.0	s	3H	-CH ₃

Note: Predicted chemical shifts are in ppm relative to a standard internal reference like Tetramethylsilane (TMS). The solvent used for analysis (e.g., CDCl₃, DMSO-d₆) will influence the exact chemical shifts.

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~155-158	C-1
~150-153	C-3
~145-148	C-4
~135-138	C-5
~132-135	C-4a
~130-133	C-8a
~128-131	C-7
~125-128	C-6
~122-125	C-8
~20-23	-CH ₃

Note: The carbon attached to the sulfonyl chloride group (C-5) is expected to be significantly deshielded.

Table 3: Predicted Mass Spectrometry Data

m/z	Ion
241/243	[M] ⁺ (isotopic pattern for Cl)
176	[M - SO ₂ Cl] ⁺
142	[M - SO ₂ Cl - H ₂ S] ⁺ or [M - Cl - SO ₂ H] ⁺

Note: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with an approximate ratio of 3:1.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate spectral data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of **4-Methylisoquinoline-5-sulfonyl chloride**.
 - Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry NMR tube.
 - Ensure complete dissolution; vortex or sonicate if necessary.
 - Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
- Instrument Parameters (Example for a 400 MHz Spectrometer):
 - ¹H NMR:
 - Pulse Program: Standard single-pulse (zg30 or similar).

- Spectral Width: 16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64 (signal-to-noise dependent).
- Temperature: 298 K.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar).
 - Spectral Width: 240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096 (due to lower natural abundance and gyromagnetic ratio of ^{13}C).
 - Temperature: 298 K.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the resulting spectrum.
 - Perform baseline correction.
 - Calibrate the chemical shift scale to the residual solvent peak or the internal standard.
 - Integrate the peaks in the ^1H NMR spectrum.
 - Assign the peaks based on chemical shifts, coupling patterns, and integration values. 2D NMR techniques such as COSY and HSQC can be employed for unambiguous

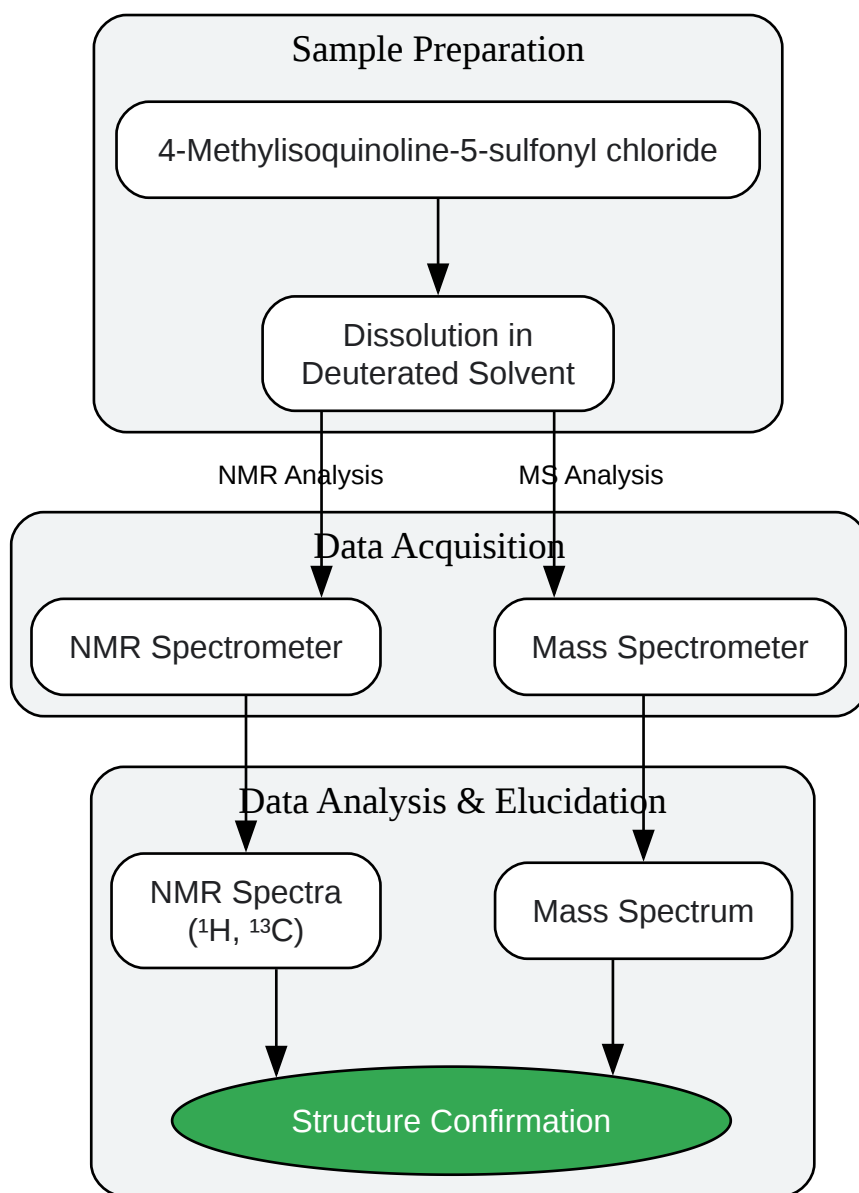
assignments.

Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.
 - The choice of solvent will depend on the ionization technique used.
- Instrumentation and Analysis (Example using Electrospray Ionization - ESI):
 - Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.
 - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
 - Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a flow rate of 5-20 $\mu\text{L}/\text{min}$.
 - Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-500).
 - Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal intensity and resolution to observe the molecular ion and its isotopic pattern. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

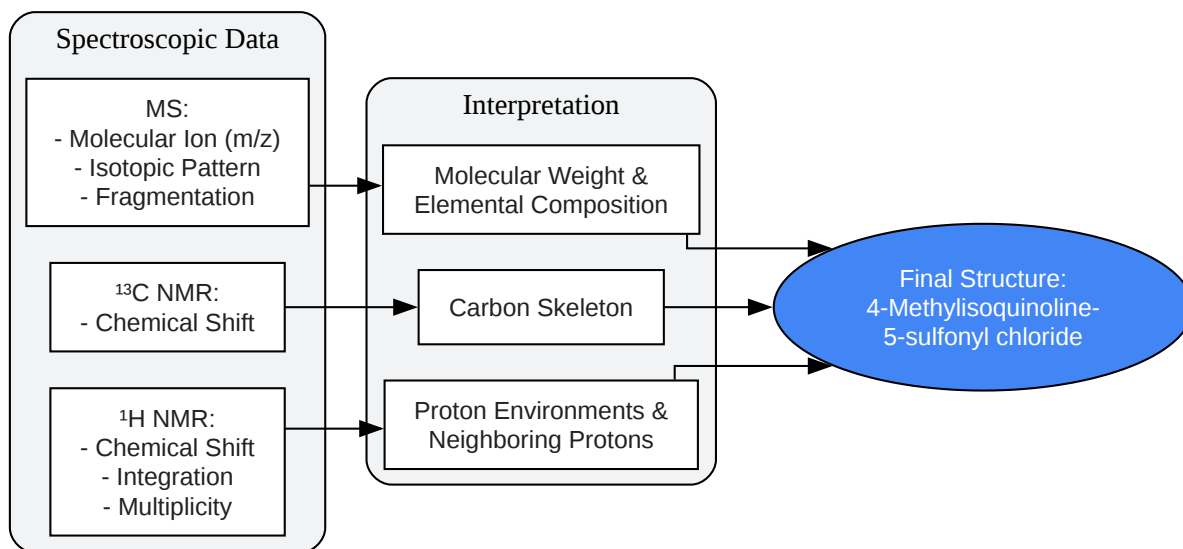
Visualizations

The following diagrams illustrate the workflow for spectral data acquisition and the logical process of structural elucidation.



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Caption: Experimental workflow for spectral analysis.



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Caption: Logical path to structure elucidation.

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